(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid
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Overview
Description
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is a chiral compound that features a furan ring and a tert-butoxycarbonyl (Boc) protected amino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as furan and tert-butoxycarbonyl chloride.
Formation of Boc-Protected Amino Acid: The amino group is protected using tert-butoxycarbonyl chloride in the presence of a base like triethylamine.
Coupling Reaction: The Boc-protected amino acid is then coupled with a furan derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine).
Purification: The final product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated systems for reaction monitoring and control.
Chemical Reactions Analysis
Types of Reactions
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The compound can be reduced to form saturated derivatives.
Substitution: The Boc group can be removed under acidic conditions to yield the free amino acid.
Common Reagents and Conditions
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) can be used for oxidation.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.
Major Products Formed
Oxidation: Furan derivatives with various functional groups.
Reduction: Saturated amino acids.
Substitution: Free amino acids without the Boc protection.
Scientific Research Applications
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential role in biochemical pathways.
Medicine: Investigated for its potential therapeutic properties.
Industry: Used in the production of pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The furan ring and amino acid moiety can participate in various biochemical interactions, influencing cellular pathways.
Comparison with Similar Compounds
Similar Compounds
(S)-3-Amino-3-(furan-3-YL)propanoic acid: Lacks the Boc protection.
(S)-3-((Tert-butoxycarbonyl)amino)-3-(thiophen-3-YL)propanoic acid: Contains a thiophene ring instead of a furan ring.
Uniqueness
(S)-3-((Tert-butoxycarbonyl)amino)-3-(furan-3-YL)propanoic acid is unique due to the presence of both the Boc-protected amino group and the furan ring, which confer specific chemical properties and reactivity. This combination makes it a valuable intermediate in organic synthesis and a subject of interest in medicinal chemistry.
Properties
Molecular Formula |
C12H17NO5 |
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Molecular Weight |
255.27 g/mol |
IUPAC Name |
(3S)-3-(furan-3-yl)-3-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
InChI |
InChI=1S/C12H17NO5/c1-12(2,3)18-11(16)13-9(6-10(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,13,16)(H,14,15)/t9-/m0/s1 |
InChI Key |
JMRUMNAUPGNUDB-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(=O)O)C1=COC=C1 |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(=O)O)C1=COC=C1 |
Origin of Product |
United States |
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